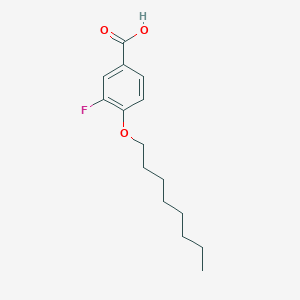

3-Fluoro-4-n-octyloxybenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-octoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11H,2-7,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVFTDZEUGEJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343962 | |

| Record name | 3-Fluoro-4-n-octyloxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-78-3 | |

| Record name | 3-Fluoro-4-n-octyloxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-n-octyloxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthesis pathways for 3-Fluoro-4-n-octyloxybenzoic Acid, a valuable intermediate in the development of advanced materials and pharmaceuticals. This document details two primary routes for the synthesis of the key precursor, 3-fluoro-4-hydroxybenzoic acid, followed by its subsequent etherification to yield the final product. Experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and optimization in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a two-stage process. The initial stage focuses on the formation of the core intermediate, 3-fluoro-4-hydroxybenzoic acid. Two effective pathways for this stage are presented:

-

Route A: Commencing with the commercially available 3-fluoro-4-methoxybenzaldehyde.

-

Route B: Starting from 4-fluorophenol.

The second stage involves the O-alkylation of the hydroxyl group of 3-fluoro-4-hydroxybenzoic acid with an n-octyl halide via the Williamson ether synthesis to afford the desired this compound.

Data Presentation

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Route A-1 | Demethylation | 3-Fluoro-4-methoxybenzaldehyde | 48% Hydrobromic acid | - | 140 | 3 | ~97 | - |

| Route A-2 | Oxidation | 3-Fluoro-4-hydroxybenzaldehyde | - | - | - | - | - | - |

| Route B | Carboxylation | 4-Fluorophenol | Potassium hydroxide, Carbon dioxide, Sulfuric acid | Water | 40-60, then 110-120 | 2, then 4 | 73.1 | - |

| Final Step | Williamson Ether Synthesis | 3-Fluoro-4-hydroxybenzoic acid | 1-Bromooctane, Potassium carbonate | Acetone | Reflux | 12-18 | >90 (estimated) | >97.0 (GC)[1] |

Note: The yield for the final step is an estimation based on similar Williamson ether synthesis reactions. The purity of the final product is as reported by commercial suppliers.

Synthesis Pathways Visualization

The logical flow of the synthesis pathways is illustrated below using the DOT language.

Route A: From 3-Fluoro-4-methoxybenzaldehyde

Caption: Synthesis of 3-Fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxybenzaldehyde.

Route B: From 4-Fluorophenol

Caption: Synthesis of 3-Fluoro-4-hydroxybenzoic acid from 4-fluorophenol.

Final Step: Williamson Ether Synthesis

Caption: Final synthesis step of this compound.

Experimental Protocols

Synthesis of 3-Fluoro-4-hydroxybenzoic acid (Route B)

This protocol is adapted from a patented method and is recommended for its high yield and straightforward procedure.

Materials:

-

4-Fluorophenol (15 g)

-

Potassium hydroxide (11.2 g)

-

Distilled water (50 mL)

-

Carbon dioxide gas

-

Concentrated sulfuric acid (0.98 mol/L, 20 mL)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a four-necked reaction flask, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide in 50 mL of distilled water at 20°C.

-

Heat the mixture to a temperature range of 40-60°C.

-

Bubble carbon dioxide gas through the solution for 2 hours.

-

After 2 hours, stop the flow of carbon dioxide.

-

Carefully add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise to the reaction mixture over 5 minutes while stirring.

-

Upon completion of the acid addition, immediately heat the mixture to reflux at 110-120°C for 4 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash three times with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-hydroxy-4-fluorobenzoic acid.[2] The expected yield is approximately 10.96 g (73.1%).[2]

Synthesis of this compound (Final Step)

This protocol is based on the well-established Williamson ether synthesis and is adapted from procedures for similar 4-alkoxybenzoic acids.

Materials:

-

3-Fluoro-4-hydroxybenzoic acid (1.0 equivalent)

-

1-Bromooctane (1.05 equivalents)

-

Anhydrous potassium carbonate (1.5 equivalents)

-

Anhydrous acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-Fluoro-4-hydroxybenzoic acid in anhydrous acetone.

-

Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

-

Add 1.05 equivalents of 1-bromooctane dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M HCl, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound as a white to light yellow crystalline powder.[1]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good yields through established organic reactions. The choice of the synthetic route for the key intermediate, 3-fluoro-4-hydroxybenzoic acid, may depend on the availability and cost of the starting materials. The final Williamson ether synthesis is a robust and reliable method for the O-alkylation of the phenolic hydroxyl group. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful execution and monitoring of the reactions are crucial for achieving high yields and purity of the final product.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-n-octyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-n-octyloxybenzoic Acid, a fluorinated aromatic carboxylic acid with applications in materials science, particularly in the field of liquid crystals.[1][2] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] Its chemical structure consists of a benzoic acid core functionalized with a fluorine atom at the 3-position and an n-octyloxy chain at the 4-position. This combination of a polar carboxylic acid group, an electron-withdrawing fluorine atom, and a long hydrophobic alkyl chain imparts unique properties to the molecule, influencing its solubility, acidity, and potential for self-assembly.

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₅H₂₁FO₃ | [1][3] |

| Molecular Weight | 268.33 g/mol | [1] |

| CAS Number | 326-78-3 | [1][3] |

| Physical Form | White to light yellow powder/crystal | [1] |

| Melting Point | Data not available | 4-(Octyloxy)benzoic acid: 107.8 °C[4] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water.[4] Soluble in many organic solvents. | General solubility of long-chain carboxylic acids[4] |

| pKa | Data not available | Benzoic acid pKa is ~4.2. Substitution may alter this value. |

| logP | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. While a specific, detailed synthesis protocol for this exact molecule is not widely published, a general synthetic pathway can be inferred from standard organic chemistry procedures for analogous compounds.

General Synthesis Pathway

The synthesis of this compound typically involves a two-step process starting from a commercially available fluorinated phenol derivative.

Caption: General synthetic workflow for this compound.

Step 1: Williamson Ether Synthesis The synthesis would likely begin with the ethyl ester of 3-fluoro-4-hydroxybenzoic acid. This starting material is reacted with 1-bromooctane in a Williamson ether synthesis. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.

Step 2: Hydrolysis The resulting ester, this compound ethyl ester, is then hydrolyzed to the carboxylic acid. This is commonly achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the solution is acidified with a strong acid, like hydrochloric acid, to precipitate the final product, this compound. The product can then be purified by recrystallization.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic protons, the protons of the octyloxy chain, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the fluorine and oxygen substituents.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include:

-

A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

-

C-O stretching vibrations from the ether linkage and the carboxylic acid.

-

C-F stretching vibrations.

-

C-H stretching and bending vibrations from the aromatic ring and the alkyl chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at an m/z value corresponding to the molecular weight of the compound (268.33).

Potential Applications and Signaling Pathways

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential areas for investigation in drug development. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

The long octyloxy chain increases the lipophilicity of the molecule, which could facilitate its passage through cell membranes. This is a common strategy in prodrug design to improve the bioavailability of a pharmacologically active agent.[8]

Caption: Hypothetical pathway for cellular uptake and activation.

Given its structural similarity to other biologically active benzoic acid derivatives, this compound could be investigated for its potential to modulate various signaling pathways involved in cell proliferation, inflammation, or microbial growth. However, without specific experimental data, any discussion of its interaction with signaling pathways remains speculative.

The primary established application for this compound is in the field of liquid crystals.[1][2] The rod-like shape of the molecule, arising from the rigid benzoic acid core and the flexible octyloxy tail, is conducive to the formation of liquid crystalline phases. The fluorine substituent can influence the intermolecular interactions and, consequently, the mesomorphic properties of the material.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. ijcrt.org [ijcrt.org]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-n-octyloxybenzoic Acid (CAS: 326-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-n-octyloxybenzoic acid, with the CAS number 326-78-3, is a fluorinated aromatic carboxylic acid that has garnered interest in the fields of materials science and medicinal chemistry. Its molecular structure, featuring a benzoic acid core with a fluorine atom and an n-octyloxy side chain, imparts unique physicochemical properties that make it a valuable building block for the synthesis of liquid crystals and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the molecule's polarity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. This technical guide provides a comprehensive overview of the synthesis, characterization, properties, and potential applications of this compound.

Physicochemical and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 326-78-3 | [1][2] |

| Molecular Formula | C₁₅H₂₁FO₃ | [1][2] |

| Molecular Weight | 268.32 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | >97.0% (GC) | [1] |

Safety and Handling:

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and dust formation should be avoided. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Synthesis and Characterization

The synthesis of this compound is typically a two-step process, starting from a suitable precursor, 3-fluoro-4-hydroxybenzoic acid. The overall synthetic workflow is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid from 3-Fluoro-4-methoxybenzoic Acid

This procedure involves the demethylation of 3-fluoro-4-methoxybenzoic acid.

-

Materials:

-

3-Fluoro-4-methoxybenzoic acid (98.8 g)

-

Concentrated hydrobromic acid (215 ml)

-

Acetic acid (215 ml)

-

-

Procedure:

-

Combine 3-fluoro-4-methoxybenzoic acid, concentrated hydrobromic acid, and acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture under reflux with stirring for 34 hours.

-

After cooling the reaction mixture with water, a precipitate will form.

-

Collect the precipitated crystals by filtration.

-

Recrystallize the crude product from water to obtain purified 3-fluoro-4-hydroxybenzoic acid.

-

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This step involves the alkylation of the hydroxyl group of 3-fluoro-4-hydroxybenzoic acid with 1-bromooctane.

-

Materials:

-

3-Fluoro-4-hydroxybenzoic acid

-

1-Bromooctane

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetone or DMF)

-

-

Procedure:

-

Dissolve 3-fluoro-4-hydroxybenzoic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the base (e.g., potassium carbonate) to the solution and stir to form the phenoxide salt.

-

Add 1-bromooctane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons of the octyloxy chain, and the acidic proton of the carboxylic acid.

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | ~6.9-7.9 |

| -OCH₂- | ~4.0 |

| -CH₂- (chain) | ~1.2-1.8 |

| -CH₃ | ~0.9 |

| -COOH | ~11-12 (broad) |

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

| Ion | m/z |

| [M]⁺ | 268.15 |

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1680-1710 |

| C-O (Ether) | 1200-1250 |

| C-F | 1000-1100 |

Liquid Crystalline Properties

Experimental Protocols for Liquid Crystal Characterization

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the phase transition temperatures and associated enthalpy changes.

-

Procedure:

-

Accurately weigh a small sample (2-5 mg) of this compound into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic liquid phase).

-

Cool the sample at the same controlled rate to a temperature below its crystallization point.

-

Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

-

Analyze the resulting thermogram to identify the temperatures of endothermic (melting, phase transitions) and exothermic (crystallization) peaks and calculate the corresponding enthalpy changes.

-

Polarized Optical Microscopy (POM):

-

Purpose: To visually identify the different liquid crystalline phases by observing their characteristic textures.

-

Procedure:

-

Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

-

Slowly cool the sample while observing it through a polarized light microscope.

-

Identify the different mesophases based on the appearance and evolution of their characteristic textures (e.g., schlieren texture for nematic, focal-conic or homeotropic texture for smectic phases).

-

Record the temperatures at which phase transitions occur and compare them with the DSC data.

-

Applications in Drug Development and Materials Science

Fluorinated benzoic acid derivatives are recognized as important building blocks in medicinal chemistry. The introduction of a fluorine atom can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and increase its bioavailability. While specific biological activities of this compound have not been detailed in the available literature, its structural motifs are found in various biologically active compounds. Its precursor, 3-fluoro-4-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis.

The general role of such fluorinated benzoic acids in drug development often involves their incorporation into larger molecules that can interact with specific biological targets, such as enzymes or receptors. A hypothetical signaling pathway where a derivative of this compound might act as an inhibitor is depicted below.

In materials science, the primary application of this compound is as a precursor for the synthesis of liquid crystals. The combination of the rigid benzoic acid core and the flexible octyloxy chain, along with the lateral fluorine substitution, is a common design strategy for creating molecules that exhibit mesophases. These liquid crystals can be used in various applications, including display technologies and optical sensors.

Conclusion

This compound is a versatile chemical compound with significant potential in both materials science and drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily characterized using standard spectroscopic methods. While specific data on its liquid crystalline phase transitions and biological activity require further investigation, the properties of structurally related compounds suggest that it is a promising candidate for the development of new liquid crystal materials and as a building block for novel therapeutics. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this intriguing molecule.

References

Spectroscopic Profile of 3-Fluoro-4-n-octyloxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the liquid crystal intermediate, 3-Fluoro-4-n-octyloxybenzoic Acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for substance identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₅H₂₁FO₃, with a molecular weight of 268.33 g/mol .[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 2H | Aromatic CH |

| 7.05 | t, J=8.5 Hz | 1H | Aromatic CH |

| 4.08 | t, J=6.6 Hz | 2H | -OCH₂- |

| 1.88 - 1.78 | m | 2H | -OCH₂CH₂ - |

| 1.52 - 1.25 | m | 10H | -(CH₂)₅- |

| 0.90 | t, J=6.8 Hz | 3H | -CH₃ |

| 12.5 (approx.) | br s | 1H | -COOH |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O |

| 158.0 (d, J=250 Hz) | C-F |

| 152.0 | C-O |

| 127.5 (d, J=7 Hz) | Aromatic CH |

| 124.0 (d, J=3 Hz) | Aromatic C-COOH |

| 116.0 (d, J=21 Hz) | Aromatic CH |

| 113.0 | Aromatic CH |

| 69.5 | -OCH₂- |

| 31.8 | Alkyl CH₂ |

| 29.3 | Alkyl CH₂ |

| 29.2 | Alkyl CH₂ |

| 28.8 | Alkyl CH₂ |

| 26.0 | Alkyl CH₂ |

| 22.6 | Alkyl CH₂ |

| 14.1 | -CH₃ |

Note: The assignments are predicted based on typical chemical shifts for similar structures and may require further 2D NMR analysis for definitive confirmation. Data is based on general knowledge and available information for analogous compounds.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretch (alkyl) |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 1685 | Strong | C=O stretch (carboxylic acid dimer) |

| 1610, 1580 | Medium | C=C stretch (aromatic) |

| 1255 | Strong | C-O stretch (aryl ether) & O-H bend |

| 1170 | Medium | C-F stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Key Fragments

| m/z | Interpretation |

| 268 | [M]⁺ (Molecular ion) |

| 251 | [M - OH]⁺ |

| 223 | [M - COOH]⁺ |

| 155 | [M - C₈H₁₇O]⁺ |

| 113 | [C₈H₁₇]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then collected over a range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or by direct infusion. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Solubility Profile of 3-Fluoro-4-n-octyloxybenzoic Acid in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth guide to understanding and determining the solubility of 3-Fluoro-4-n-octyloxybenzoic Acid.

Introduction

This compound is an aromatic carboxylic acid with potential applications in various fields, including liquid crystal materials and as a building block in medicinal chemistry. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its synthesis, purification, formulation, and biological applications. The molecular structure, featuring a polar carboxylic acid group and a nonpolar n-octyloxy tail, suggests a varied solubility profile that is dependent on the polarity of the solvent.

Quantitative Solubility Data

As of the compilation of this guide, specific experimental data on the solubility of this compound in a range of common organic solvents has not been extensively reported in publicly accessible literature. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data. It is recommended to determine the solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Experimental Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Butyl Acetate | ||||

| Hydrocarbons | Heptane | |||

| Toluene | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Chlorinated | Dichloromethane | |||

| Aprotic Polar | Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The determination of the thermodynamic (equilibrium) solubility of a compound is crucial for understanding its intrinsic physicochemical properties. The shake-flask method is the gold-standard and most reliable technique for this purpose, particularly for compounds with low to moderate solubility.[1]

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker with a constant temperature bath.

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, though longer times may be necessary for poorly soluble compounds.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.[2] This step is critical to avoid overestimation of the solubility.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical method. HPLC with UV detection is a common and accurate method for quantifying aromatic compounds.[3][4] Alternatively, UV-Vis spectroscopy can be used if the compound has a distinct chromophore and the solvent has a suitable UV cutoff.[2][5]

-

For HPLC analysis:

-

Develop a validated HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Dilute the saturated filtrate with a suitable solvent to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration based on the peak area and the calibration curve.[3]

-

-

For UV-Vis analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.[6]

-

Prepare a series of standard solutions to create a calibration curve according to the Beer-Lambert law.[5]

-

Dilute the saturated filtrate as necessary and measure its absorbance at the λmax.

-

Calculate the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in terms of mass per volume (e.g., mg/mL) and molarity (mol/L).

-

Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in various organic solvents is a fundamental parameter that dictates its utility in research and development. Although specific data is not widely published, this guide provides a robust and detailed experimental protocol based on the well-established shake-flask method to enable researchers to accurately determine this property. By following the outlined procedures for equilibration, separation, and quantification, reliable and reproducible solubility data can be generated. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems.

References

An In-Depth Technical Guide on the Mesogenic Properties of 3-Fluoro-4-n-octyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-n-octyloxybenzoic acid is a calamitic (rod-shaped) liquid crystal belonging to the benzoic acid derivative family. The molecular structure, characterized by a rigid core composed of a benzene ring and a carboxylic acid group, coupled with a flexible n-octyloxy tail, is conducive to the formation of mesophases. The presence of a lateral fluorine atom on the benzene ring introduces a significant dipole moment, which can influence the intermolecular interactions and, consequently, the liquid crystalline behavior. This technical guide aims to provide a comprehensive overview of the mesogenic properties of this compound, detailing its phase transitions and the experimental methodologies used for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₁FO₃ | [1] |

| Molecular Weight | 268.33 g/mol | [1] |

| CAS Number | 326-78-3 | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

Mesogenic Properties and Phase Transitions

For analogous compounds, such as other n-alkoxybenzoic acids, the mesomorphic behavior is well-documented. For instance, the length of the alkoxy chain plays a crucial role in determining the type of mesophase observed, with shorter chains favoring nematic phases and longer chains promoting the formation of smectic phases.

Experimental Protocols for Characterization

To fully characterize the mesogenic properties of this compound, a combination of experimental techniques is required. The following sections detail the standard methodologies employed in the study of liquid crystals.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and the enthalpy changes (ΔH) associated with these transitions.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected clearing point.

-

The heat flow to the sample is measured as a function of temperature. Endothermic peaks correspond to phase transitions from a more ordered to a less ordered state (e.g., crystal to nematic, nematic to isotropic).

-

The sample is then cooled at the same constant rate to observe the transitions upon cooling (exothermic peaks). This helps to determine if the mesophases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

-

The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystal phases based on their characteristic optical textures.

Methodology:

-

A small amount of the this compound sample is placed between a clean glass slide and a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is heated above its clearing point to the isotropic liquid phase and then slowly cooled.

-

The sample is observed through a polarizing microscope with crossed polarizers.

-

As the sample cools and transitions into a liquid crystalline phase, characteristic textures will appear. For example, a nematic phase might exhibit a schlieren or threaded texture, while a smectic A phase could show a focal-conic fan texture.

-

The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters within the different mesophases.

Methodology:

-

A sample of this compound is loaded into a capillary tube and placed in a temperature-controlled holder within the XRD instrument.

-

The sample is heated or cooled to the desired mesophase temperature.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern of the scattered X-rays is recorded on a detector.

-

Small-angle X-ray scattering (SAXS) provides information about the layer spacing in smectic phases.

-

Wide-angle X-ray scattering (WAXS) gives information about the average intermolecular distance and the degree of short-range positional order.

-

For example, a diffuse halo in the wide-angle region is characteristic of the liquid-like order within the layers of a smectic phase or in a nematic phase. A sharp, low-angle reflection indicates the presence of a layered smectic structure.

Logical Workflow for Characterization

The logical workflow for the complete characterization of the mesogenic properties of this compound is depicted in the following diagram.

Caption: Workflow for the characterization of mesogenic properties.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, an analogous logical pathway can be conceptualized for the early-stage assessment of a liquid crystal-based material in a drug delivery context. This involves a series of go/no-go decisions based on its physicochemical and mesomorphic properties.

Caption: Decision pathway for LC material in drug development.

Conclusion

This compound is a promising liquid crystalline material. While specific experimental data on its mesogenic properties are not currently available in the reviewed literature, this guide provides the established experimental framework necessary for its complete characterization. The combination of DSC, POM, and XRD techniques would allow for the definitive identification of its mesophases, the determination of its transition temperatures, and the elucidation of its structural organization. Such a comprehensive understanding is crucial for its potential application in advanced materials and, by analogy, for the systematic evaluation of novel materials in fields such as drug delivery. Further research is warranted to experimentally determine the specific mesogenic properties of this compound.

References

A Guide to the Thermal Analysis of 3-Fluoro-4-n-octyloxybenzoic Acid by DSC and TGA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the thermal characterization of 3-Fluoro-4-n-octyloxybenzoic Acid. While specific experimental data for this compound is not publicly available, this document outlines the expected thermal behavior, detailed experimental protocols, and data interpretation based on the analysis of similar aromatic carboxylic acids and liquid crystalline materials.

Introduction to the Thermal Analysis of Organic Compounds

Thermal analysis techniques are pivotal in the characterization of organic materials, providing critical information on their physical and chemical properties as a function of temperature. For a molecule such as this compound, which possesses a structure suggestive of potential liquid crystalline behavior, DSC and TGA are indispensable tools.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[1][2][3]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] TGA is crucial for determining the thermal stability, decomposition temperatures, and volatile content of a material.[6]

Expected Thermal Behavior of this compound

Based on its chemical structure—a benzoic acid derivative with a fluorine substituent and a long alkoxy chain—this compound is expected to exhibit complex thermal behavior, potentially including liquid crystalline phases (mesophases).

A typical heating profile for such a compound might reveal:

-

Solid-Solid Transitions: Changes in the crystalline structure of the solid material.

-

Melting Transition: The transition from a solid to either a liquid crystalline phase or an isotropic liquid.

-

Liquid Crystalline Transitions: Transitions between different mesophases (e.g., nematic, smectic) at temperatures above the initial melting point.[7][8]

-

Clearing Point: The temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid.

-

Decomposition: At higher temperatures, the molecule will begin to degrade.

Data Presentation

The following tables summarize the quantitative data that would be obtained from DSC and TGA analyses of this compound.

Table 1: Summary of Potential DSC Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Glass Transition (Tg) | Value | N/A | N/A |

| Crystallization (Tc) | Value | Value | Value |

| Melting (Tm) | Value | Value | Value |

| Liquid Crystal Transition(s) | Value | Value | Value |

| Clearing Point (Tcl) | Value | Value | Value |

Table 2: Summary of Potential TGA Data

| Parameter | Temperature (°C) / Percentage (%) |

| Onset of Decomposition (Td) | Value |

| Temperature of 5% Mass Loss (T5%) | Value |

| Temperature of 10% Mass Loss (T10%) | Value |

| Residual Mass at 600°C | Value |

Experimental Protocols

Detailed methodologies for performing DSC and TGA are crucial for obtaining reproducible and accurate data.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC experiment for an organic compound like this compound would follow these steps:[9][10]

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of volatile components.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, 0°C.

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its expected final transition (e.g., 200°C). An inert nitrogen atmosphere is maintained with a purge gas flow of 50 mL/min to prevent oxidation.[9]

-

Hold the sample at the high temperature for a few minutes to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed under the same conditions as the first to observe the thermal behavior of the material from a controlled amorphous or semi-crystalline state.[2]

-

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset and peak temperatures of transitions and to calculate the associated enthalpy changes by integrating the peak areas.[11]

Thermogravimetric Analysis (TGA) Protocol

The TGA protocol is designed to assess the thermal stability of the compound.[6][12]

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 20°C/min.[13]

-

An inert nitrogen atmosphere is typically used with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.[5]

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the expected sequence of thermal events for a liquid crystalline material.

Caption: Workflow for DSC and TGA Experiments.

Caption: Expected Thermal Transitions for a Liquid Crystalline Compound.

References

- 1. web.williams.edu [web.williams.edu]

- 2. s4science.at [s4science.at]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. iosrjen.org [iosrjen.org]

- 8. webs.ucm.es [webs.ucm.es]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. scribd.com [scribd.com]

- 11. skztester.com [skztester.com]

- 12. epfl.ch [epfl.ch]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-n-octyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Fluoro-4-n-octyloxybenzoic acid, a key intermediate in various fields, including liquid crystal materials and pharmaceutical research. The primary synthesis involves a two-step process: the preparation of the key intermediate, 3-Fluoro-4-hydroxybenzoic acid, followed by its etherification to yield the final product.

Core Synthesis Pathway

The most common and efficient synthesis of this compound commences with the demethylation of 3-fluoro-4-methoxybenzoic acid to produce 3-Fluoro-4-hydroxybenzoic acid. This intermediate subsequently undergoes a Williamson ether synthesis with an appropriate octyl halide to introduce the n-octyloxy side chain.

Caption: Primary synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic acid

A robust method for the preparation of 3-Fluoro-4-hydroxybenzoic acid involves the demethylation of 3-fluoro-4-methoxybenzoic acid.

Materials:

-

3-fluoro-4-methoxybenzoic acid

-

Concentrated hydrobromic acid (48%)

-

Acetic acid

-

Water

Procedure:

-

A mixture of 3-fluoro-4-methoxybenzoic acid (98.8 g), concentrated hydrobromic acid (215 ml), and acetic acid (215 ml) is prepared in a suitable reaction vessel.

-

The mixture is heated under reflux with stirring for 34 hours.

-

After the reaction is complete, the mixture is cooled with water, leading to the precipitation of the product.

-

The precipitate is collected by filtration.

-

The crude product is recrystallized from water to yield 3-Fluoro-4-hydroxybenzoic acid.[1]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

-

3-Fluoro-4-hydroxybenzoic acid

-

1-Bromooctane

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., acetone, ethanol, DMF)

Proposed Procedure:

-

Dissolve 3-Fluoro-4-hydroxybenzoic acid in a suitable solvent in a reaction flask.

-

Add a molar excess of a base (e.g., 1.5-2 equivalents of potassium carbonate) to the solution and stir.

-

Add 1-bromooctane (typically 1.1-1.3 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Yield |

| 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 211 - 213 | >98% | - |

| 3-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 154 - 158 | - | 86%[1] |

| This compound | C₁₅H₂₁FO₃ | 268.33 | - | >97.0% (GC)[2] | - |

Note: The yield for the final product is dependent on the specific reaction conditions of the Williamson ether synthesis, which were not explicitly found in the provided search results.

Logical Workflow for Synthesis

The overall synthesis can be visualized as a sequential process, starting from the commercially available methoxy-protected benzoic acid, followed by deprotection and subsequent etherification.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-n-octyloxybenzoic Acid: Discovery, Synthesis, and Properties

Authored by: [Your Name/Organization]

Publication Date: October 26, 2023

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-n-octyloxybenzoic Acid, a fluorinated aromatic carboxylic acid with notable applications in the field of liquid crystal technology. The document details the initial discovery and synthesis as reported in seminal scientific literature, alongside a thorough compilation of its physicochemical and mesomorphic properties. Detailed experimental protocols for its synthesis are provided, and key structure-property relationships are visualized through logical diagrams. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characteristics of fluorinated liquid crystals.

Introduction

This compound (CAS No. 326-78-3) is a member of the 4-alkoxy-3-halogenobenzoic acid series of compounds, which are recognized for their liquid crystalline properties. The introduction of a fluorine atom at the 3-position of the benzoic acid ring significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions, leading to the formation of distinct mesophases. These characteristics make it a compound of interest for applications in display technologies and other advanced materials. While fluorinated benzoic acid derivatives are also explored in medicinal chemistry for their potential biological activities, the primary focus of research on this specific molecule has been its behavior as a liquid crystal.[1][2]

Discovery and History

The discovery and systematic study of this compound can be traced back to the foundational work on the relationship between chemical constitution and mesomorphism (the ability of a substance to exhibit a liquid crystal phase). In 1954, G. W. Gray and B. Jones published a pivotal paper titled "Mesomorphism and chemical constitution. Part III. The effect of halogen substitution on the mesomorphism of the 4-alkoxybenzoic acids."[3][4] This work described the synthesis and characterization of a homologous series of 4-n-alkoxy-3-halogenobenzoic acids, including the subject of this guide.

Their research demonstrated that the introduction of a halogen atom at the 3-position influenced the thermal stability of the resulting mesophases. Specifically, they found that while fluorine and chlorine substitution did not eliminate the liquid crystalline behavior, the broader chloro-acids exhibited lower thermal stabilities compared to the corresponding fluoro-acids.[4] The octyl ether derivative, this compound, was one of the specific compounds synthesized and studied, with its transition temperatures being recorded to characterize its smectic and nematic phases.[4]

Physicochemical and Mesomorphic Properties

The key quantitative data for this compound are summarized in the table below. The mesomorphic transition temperatures were determined by Gray and Jones (1954) using microscopy on a heated stage.[4]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₁FO₃ | [5] |

| Molecular Weight | 268.33 g/mol | [5] |

| CAS Number | 326-78-3 | [5] |

| Appearance | White to light yellow powder/crystal | [5] |

| Purity | >97.0% (GC) | [5] |

| Melting Point (C-S) | 104.5 °C | [4] |

| Smectic Transition (S-N) | 115.5 °C | [4] |

| Nematic Transition (N-I) | 129.5 °C | [4] |

C-S: Crystal to Smectic; S-N: Smectic to Nematic; N-I: Nematic to Isotropic

Experimental Protocols

The synthesis of this compound, as described by Gray and Jones (1954), involves a two-step process starting from 3-fluoro-4-hydroxybenzoic acid.

Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

While Gray and Jones started from the commercially available 3-fluoro-4-methoxyphenylacetonitrile, a more direct precursor is 3-fluoro-4-hydroxybenzoic acid. A general method for the synthesis of related 4-alkoxybenzoic acids involves the alkylation of the corresponding p-hydroxybenzoic acid. The following is a representative protocol based on this general procedure.

Materials:

-

3-Fluoro-4-hydroxybenzoic acid

-

1-Bromooctane (n-octyl bromide)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-fluoro-4-hydroxybenzoic acid in an ethanolic solution of potassium hydroxide.

-

Add 1-bromooctane to the solution.

-

Reflux the mixture for several hours to facilitate the Williamson ether synthesis.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Characterization

The synthesized compound's identity and purity would be confirmed using standard analytical techniques such as:

-

Melting Point Analysis: To determine the transition temperatures of the mesophases.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H, C=O, C-F, and C-O-C stretches).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Gas Chromatography (GC): To assess the purity of the final product.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Structure-Property Relationship of Halogenated 4-Alkoxybenzoic Acids

The following diagram illustrates the logical relationship between halogen substitution and the mesomorphic properties of 4-alkoxybenzoic acids as established by Gray and Jones.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Mesomorphism and chemical constitution. Part III. The effect of halogen substitution on the mesomorphism of the 4-alkoxybenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Mesomorphism and chemical constitution. Part III. The effect of halogen substitution on the mesomorphism of the 4-alkoxybenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-4-n-octyloxybenzoic Acid in Ferroelectric Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ferroelectric liquid crystals (FLCs) utilizing 3-Fluoro-4-n-octyloxybenzoic Acid as a key building block. The inclusion of the 3-fluoro-4-n-octyloxybenzoyl moiety is a strategic approach in the design of FLCs, often leading to desirable mesomorphic properties, including the formation of tilted chiral smectic C (SmC) and antiferroelectric (SmCA) phases, which are crucial for applications in advanced display technologies and photonics.

Introduction

Ferroelectric liquid crystals are a class of materials that possess spontaneous electric polarization, which can be switched by an external electric field. This property, combined with their fluid nature, allows for the development of fast-switching electro-optical devices. The molecular design of FLCs is critical in determining their physical properties, such as the temperature range of the ferroelectric phase, spontaneous polarization (Ps), and switching time.

This compound is a valuable precursor in FLC synthesis. The fluorine substituent ortho to the carboxylic acid group can influence the dipole moment and steric interactions of the final molecule, which in turn affects its liquid crystalline behavior. The n-octyloxy chain contributes to the formation of layered smectic phases. This document outlines the synthesis of a specific series of chiral fluoro-substituted benzoyloxybenzoates to illustrate the application of this key intermediate.

Synthetic Strategy

The general approach for incorporating this compound into a ferroelectric liquid crystal involves its esterification with a chiral phenolic core. This core typically contains other aromatic rings to provide the necessary molecular rigidity and a chiral center to induce the non-centrosymmetric packing required for ferroelectricity.

A representative synthetic route is the preparation of (S)-(+)-1-methylheptyl 4-[4-(4-n-alkoxy-3-fluorobenzoyloxy)benzoyloxy]-2-fluorobenzoates. This multi-step synthesis involves the preparation of a chiral phenol intermediate which is then coupled with 3-Fluoro-4-n-alkoxybenzoic acid.

Caption: Synthetic workflow for a ferroelectric liquid crystal.

Experimental Protocols

The following protocols are based on established synthetic methodologies for liquid crystals.

Protocol 1: Synthesis of (S)-(+)-1-Methylheptyl 4-[4-(4-n-octyloxy-3-fluorobenzoyloxy)benzoyloxy]-2-fluorobenzoate

This protocol details the final esterification step, which is the core application of this compound.

Materials:

-

(S)-(+)-1-Methylheptyl 4-(4-hydroxybenzoyloxy)-2-fluorobenzoate (the elongated phenol intermediate)

-

This compound

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Chloroform

-

Petroleum ether (b.p. 60-80 °C)

-

Isopropyl alcohol

Procedure:

-

Dissolve the elongated phenol intermediate (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of chloroform and petroleum ether as the eluent.

-

Recrystallize the purified product from isopropyl alcohol to obtain the final ferroelectric liquid crystal.

Data Presentation

The physical properties of a homologous series of (S)-(+)-1-methylheptyl 4-[4-(4-n-alkoxy-3-fluorobenzoyloxy)benzoyloxy]-2-fluorobenzoates, synthesized using the above protocol with varying alkyl chain lengths on the 3-fluoro-4-n-alkoxybenzoic acid, are summarized below.

Table 1: Phase Transition Temperatures (°C) for the Homologous Series

| n (Alkyl Chain Length) | Cr | SmCA | SmCγ | SmC* | SmA | Iso |

| 7 | 95 | - | - | 135 | 151 | 165 |

| 8 | 92 | 110 | 120 | 138 | 150 | 163 |

| 9 | 90 | 115 | 125 | 140 | 148 | 160 |

| 10 | 88 | 118 | 128 | 142 | 146 | 158 |

| 11 | 85 | 120 | 130 | 143 | - | 155 |

| 12 | 82 | 122 | 132 | 144 | - | 153 |

| 14 | 78 | 125 | 135 | 145 | - | 150 |

| 16 | 75 | 128 | 138 | 146 | - | 148 |

| 18 | 72 | 130 | 140 | 147 | - | 146 |

Cr = Crystalline, SmCA = Antiferroelectric Smectic C, SmCγ = Intermediate Tilted Smectic Phase, SmC = Ferroelectric Smectic C, SmA = Smectic A, Iso = Isotropic Liquid.*

Table 2: Spontaneous Polarization (Ps) in the SmC Phase*

| n (Alkyl Chain Length) | Temperature (°C) | Ps (nC/cm²) |

| 8 | 130 | 45 |

| 10 | 135 | 50 |

| 12 | 138 | 55 |

Logical Relationships in FLC Design

The design of ferroelectric liquid crystals involves a careful balance of different molecular components to achieve the desired physical properties. The relationship between the molecular structure and the resulting mesophase behavior is crucial.

Caption: Key relationships in ferroelectric liquid crystal design.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced ferroelectric liquid crystals. The protocols and data presented herein demonstrate a clear pathway for its application in creating materials with desirable SmC* and SmC*A phases. The strategic placement of the fluoro and octyloxy substituents plays a significant role in tuning the mesomorphic and ferroelectric properties of the final compounds, making this a key area of interest for researchers in the field of liquid crystals and advanced materials.

Application Notes and Protocols for the Synthesis of a Nematic Liquid Crystal: 4-Cyanophenyl 3-Fluoro-4-(octyloxy)benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of a nematic liquid crystal, 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate, utilizing 3-Fluoro-4-n-octyloxybenzoic Acid as a key starting material. The protocol encompasses the esterification reaction, purification, and characterization of the final product. The inclusion of a lateral fluorine atom is a strategic approach in liquid crystal design to modulate physical properties such as dielectric anisotropy and viscosity. This guide includes representative data, detailed methodologies, and workflow visualizations to facilitate the synthesis and analysis of this class of liquid crystal materials.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique optical and electrical characteristics make them invaluable in a wide range of applications, including display technologies (LCDs), sensors, and smart windows. The molecular structure of a liquid crystal is a primary determinant of its mesomorphic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

Fluorinated liquid crystals are of particular interest due to the unique properties conferred by the highly electronegative fluorine atom. The introduction of fluorine can significantly alter the dielectric anisotropy, viscosity, and thermal stability of the material.[1][2][3] This protocol details the synthesis of a specific fluorinated liquid crystal, 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate, through the esterification of this compound with 4-cyanophenol.

Materials and Methods

Materials

-

This compound (>97.0%)

-

4-Cyanophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

Ethanol

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin Layer Chromatography (TLC) plates

-

Melting point apparatus

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Differential Scanning Calorimeter (DSC)

-

Polarizing Optical Microscope (POM) with a hot stage

Experimental Protocol: Synthesis of 4-Cyanophenyl 3-fluoro-4-(octyloxy)benzoate

This synthesis is based on a DCC/DMAP-mediated esterification, a common method for forming esters from carboxylic acids and alcohols.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

Step 2: Esterification Reaction

-

In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 3: Work-up and Extraction

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 4: Purification

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate or toluene.[1]

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent, such as ethanol, to obtain the final product.[1]

Characterization

The synthesized liquid crystal should be characterized to confirm its structure and analyze its mesomorphic properties.

-

FTIR Spectroscopy: To confirm the presence of key functional groups, such as the ester carbonyl (C=O) and nitrile (C≡N) stretches.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[3][4]

-

Polarizing Optical Microscopy (POM): To visually identify the liquid crystal phases (e.g., nematic, smectic) by observing the characteristic textures upon heating and cooling.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the synthesized liquid crystal, 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate. These values are illustrative and may vary based on experimental conditions and purity.

| Parameter | Value |

| Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Phase Transitions (°C) | |

| Crystal to Nematic (T_CN) | ~ 80 °C |

| Nematic to Isotropic (T_NI) | ~ 105 °C |

| Enthalpy of Transition | |

| ΔH_CN | ~ 20 kJ/mol |

| ΔH_NI | ~ 0.5 kJ/mol |

Visualizations

Chemical Synthesis Pathway

Caption: Chemical synthesis pathway for 4-cyanophenyl 3-fluoro-4-(octyloxy)benzoate.

Experimental Workflow

Caption: Step-by-step experimental workflow for liquid crystal synthesis and characterization.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 3. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 3-Fluoro-4-n-octyloxybenzoic Acid in Nematic Liquid Crystal Mixtures

For Researchers, Scientists, and Professionals in Materials Science and Display Technology

These application notes provide a comprehensive overview of the role and characterization of 3-Fluoro-4-n-octyloxybenzoic Acid as a component in nematic liquid crystal mixtures. This document outlines the expected physicochemical properties, its influence on mixture characteristics, and detailed protocols for experimental evaluation.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal material.[1][2] Its molecular structure, featuring a rigid core with a polar carboxylic acid group and a flexible alkyl chain, makes it a valuable component for modifying the properties of nematic liquid crystal mixtures. Benzoic acid derivatives are known to form stable liquid crystal phases, often through the formation of hydrogen-bonded dimers.[3] The presence of a lateral fluorine atom is expected to significantly influence the material's dielectric anisotropy, viscosity, and other physical properties.[4][5]